(3,5-Dichlorophenylthio)acetonitrile
Description
(3,5-Dichlorophenylthio)acetonitrile is an organosulfur compound featuring a benzene ring substituted with two chlorine atoms at the 3- and 5-positions, connected via a thioether (-S-) linkage to an acetonitrile group. For instance, the oxygen-linked analog, 2-(3,5-dichlorophenoxy)acetonitrile (CAS 103140-12-1), has a molecular formula of C₈H₅Cl₂NO . Replacing the oxygen atom with sulfur would yield a molecular formula of C₈H₅Cl₂NS, with a higher molecular weight (~218.1 g/mol) due to sulfur’s atomic mass.
Key inferred properties:
Properties
CAS No. |
103575-57-1 |
|---|---|
Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C8H5Cl2NS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 |
InChI Key |
CYZKZWUUVPAPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Chromatographic Behavior (Inferred from Analogs)
Methanol gradients (as in ) could resolve structural analogs with subtle polarity differences, such as methyl vs. butyl paraben, but acetonitrile may offer better selectivity for halogenated nitriles.
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